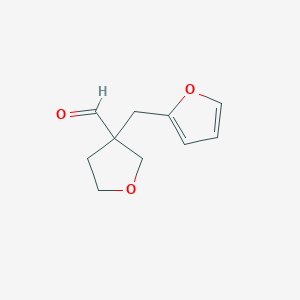![molecular formula C11H18O2 B13239908 5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13239908.png)
5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] is a chemical compound with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclo[5.1.0]octane ring system fused to an oxolane ring. The presence of a methyl group at the 5’ position adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] typically involves the following steps:
Formation of the bicyclo[5.1.0]octane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the oxolane ring: The oxolane ring can be introduced via a ring-closing metathesis reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity and influencing cellular signaling pathways.
Altering membrane properties: Affecting the fluidity and permeability of cell membranes, thereby influencing cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]: Similar spiro structure but with a cyclohexane ring instead of an oxolane ring.
3’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane]: Similar structure but with the methyl group at the 3’ position.
Uniqueness
5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] is unique due to its specific spiro structure and the position of the methyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2'-methylspiro[3-oxabicyclo[5.1.0]octane-4,4'-oxolane] |
InChI |
InChI=1S/C11H18O2/c1-8-5-11(7-12-8)3-2-9-4-10(9)6-13-11/h8-10H,2-7H2,1H3 |
Clé InChI |
CGESCRRGNTWTKL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(CCC3CC3CO2)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13239828.png)
![3-[[(3-methylphenyl)methyl]amino]-1-Propanol](/img/structure/B13239832.png)
![tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13239833.png)
![[(3AR,6aS)-6a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B13239834.png)
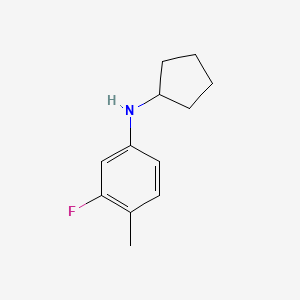
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13239846.png)
![{6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13239852.png)
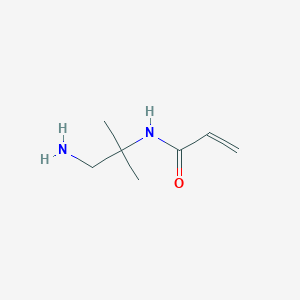
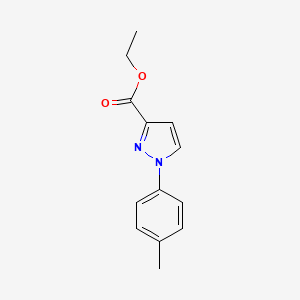
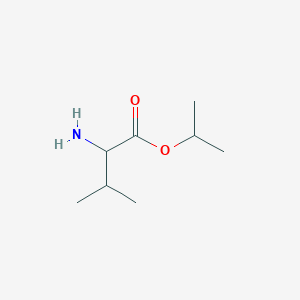
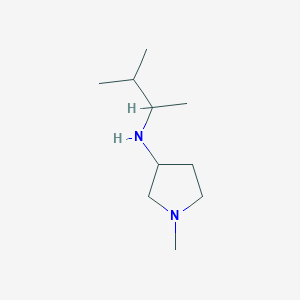
![7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13239879.png)
amine](/img/structure/B13239883.png)
